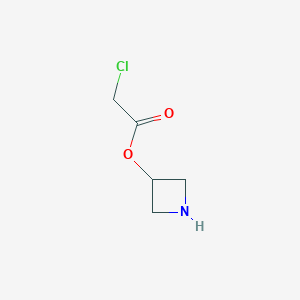

![molecular formula C7H6BrN3 B1525361 7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine CAS No. 1190318-26-3](/img/structure/B1525361.png)

7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine

Vue d'ensemble

Description

“7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine” is a compound with the molecular formula C7H5BrN2. It is a solid substance with a molecular weight of 197.03 . This compound is stored in a dry environment at a temperature between 2-8°C .

Synthesis Analysis

There are several synthetic routes for pyrrolopyridine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . The yield of these synthetic processes can be as high as 76% .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

Pyrrolopyridine derivatives can be used as indole bioisosteres for designing azaindole-based drugs . They can also be functionalized to form multidentate agents .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its ATR-FTIR peaks are at 3047 cm-1 (=C–H, Stretch), 1661 cm-1 (C=O, Stretch), 1561 cm-1 (C=C, Stretch), 1418 cm-1 (C–H, Band), 1242 cm-1 (C–N, Stretch), and 788 cm-1 (C–Cl, Stretch) .Applications De Recherche Scientifique

Synthesis and Characterization

7-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine serves as a pivotal intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in the synthesis of sterically hindered primary amines in a series of pyrrolo- and pyrido[1,2-a]indoles, highlighting its versatility in organic synthesis due to steric congestion and the ability of the pyridine ring to act as a masked amino group (Jirkovsky, Greenblatt, & Baudy, 1991). Additionally, its role in sustainable catalytic syntheses of pyrroles from secondary alcohols and amino alcohols, offering a green chemistry approach by utilizing renewable resources and eliminating waste through hydrogen gas release, further underscores its utility in the development of environmentally friendly synthetic methodologies (Michlik & Kempe, 2013).

Chemical Modifications and Derivative Synthesis

The molecule is instrumental in exploring chemical modifications and generating derivatives with potential biological and material science applications. Notably, it has facilitated the regioselective and stereoselective synthesis of 1,2,3-triaminocyclohexane derivatives, demonstrating the breadth of its applicability in creating structurally diverse compounds with specific stereochemical configurations (Zhao et al., 1993). This adaptability is crucial for the development of new materials and pharmaceuticals.

Functional Materials Development

Its application extends to the development of functional materials, such as in the synthesis of polysubstituted pyrroles via a one-pot multicomponent reaction, which is pivotal for creating compounds with various potential applications in biochemistry, pharmacy, and materials science (Lin et al., 2011). The ability to efficiently create polysubstituted pyrroles highlights the compound's significance in contributing to the synthesis of advanced materials and complex molecules.

Safety And Hazards

Propriétés

IUPAC Name |

7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGPJRLQVLHIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C(=CN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

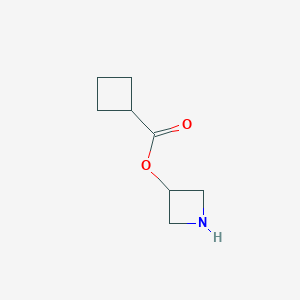

![3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1525280.png)

![4-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525282.png)

![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)

![4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525290.png)

![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1525292.png)

![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)

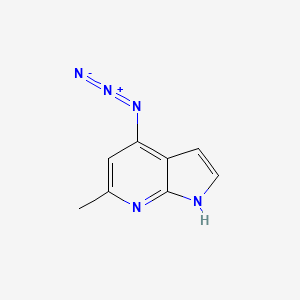

![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)

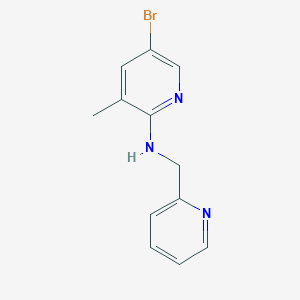

![4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525296.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1525297.png)

![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)